N-Diazoacetylglycine ethylamide

Description

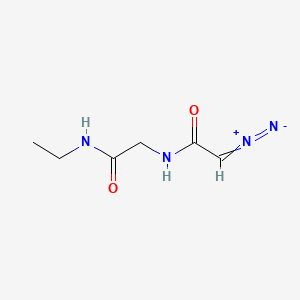

N-Diazoacetylglycine ethylamide is a synthetic diazo compound characterized by a diazoacetyl group (-N₂-CO-) attached to glycine ethylamide. According to a 1977 study, this compound induces DNA single-strand breaks in mammalian cells in a dose-dependent manner, with sluggish repair even 68 hours post-treatment . The diazo group likely contributes to its reactivity, enabling direct DNA interaction without metabolic activation. Notably, it exhibits mutagenic and carcinogenic properties at non-toxic doses, distinguishing it from non-reactive glycine derivatives .

Properties

CAS No. |

38726-91-9 |

|---|---|

Molecular Formula |

C6H10N4O2 |

Molecular Weight |

170.17 g/mol |

IUPAC Name |

2-[(2-diazoacetyl)amino]-N-ethylacetamide |

InChI |

InChI=1S/C6H10N4O2/c1-2-8-5(11)3-9-6(12)4-10-7/h4H,2-3H2,1H3,(H,8,11)(H,9,12) |

InChI Key |

ZCTXKFPFDFOTKL-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)CNC(=O)C=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Diazoacetylglycine ethylamide typically involves the reaction of glycine ethylamide with diazoacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: Glycine ethylamide and diazoacetyl chloride.

Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent the decomposition of the diazo compound. Solvents like dichloromethane or chloroform are commonly used.

Procedure: Glycine ethylamide is dissolved in the solvent, and diazoacetyl chloride is added dropwise with constant stirring. The reaction mixture is maintained at a low temperature (0-5°C) to control the exothermic nature of the reaction. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Bulk Handling: Large quantities of glycine ethylamide and diazoacetyl chloride are handled in industrial reactors.

Temperature Control: Industrial reactors are equipped with cooling systems to maintain the required low temperatures.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-Diazoacetylglycine ethylamide undergoes various chemical reactions, including:

Oxidation: The diazo group can be oxidized to form nitrogen gas and a corresponding carbonyl compound.

Reduction: Reduction of the diazo group can yield amines or other nitrogen-containing compounds.

Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols can react with the diazo group under basic conditions.

Major Products Formed

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of amines.

Substitution: Formation of substituted acetylglycine ethylamide derivatives.

Scientific Research Applications

N-Diazoacetylglycine ethylamide has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of various complex molecules.

Biology: Studied for its effects on DNA damage and repair mechanisms in mammalian cells.

Medicine: Investigated for its potential antimetastatic properties in cancer research.

Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-Diazoacetylglycine ethylamide involves its interaction with cellular components, leading to DNA damage. The diazo group is highly reactive and can form covalent bonds with nucleophilic sites in DNA, resulting in single-strand breaks and other forms of damage . This damage triggers cellular repair mechanisms, which are of interest in understanding mutagenesis and carcinogenesis.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following table and analysis compare N-Diazoacetylglycine ethylamide with structurally related glycine derivatives and compounds with analogous biochemical roles:

Table 1: Comparative Analysis of Key Compounds

Key Comparisons:

Glycine Derivatives: this compound differs from simple glycine derivatives (e.g., glycinamide) by its diazoacetyl group, which confers reactivity toward DNA.

Chelators vs. DNA-Damaging Agents :

- EDTA and EGTA () are chelators that bind metal ions, indirectly affecting enzymatic processes. In contrast, this compound directly interacts with DNA, causing breaks without requiring metal ion mediation .

Regulatory-Controlled Compounds: Diisopropylaminoethanethiol () is listed in export regulations but lacks documented biological activity comparable to diazo compounds.

This suggests diazo compounds as a class may share DNA-damaging properties, but structural variations (e.g., ethylamide vs. amide groups) could influence potency or repair kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.